![molecular formula C23H28 B14537688 3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] CAS No. 62015-09-2](/img/structure/B14537688.png)
3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3’,3’,5,5’-Hexamethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is a complex organic compound characterized by its unique spiro structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3’,3’,5,5’-Hexamethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of hexamethyltrisiloxane as a precursor . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to achieve efficient production. The process may also involve purification steps to remove any impurities and ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3,3,3’,3’,5,5’-Hexamethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group in the molecule with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
3,3,3’,3’,5,5’-Hexamethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] has several applications in scientific research:
Chemistry: It is used as a model compound to study spiro structures and their reactivity.
Biology: The compound’s stability and unique properties make it useful in biological assays and studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3,3’,3’,5,5’-Hexamethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biochemical pathways. Detailed studies are required to fully elucidate these mechanisms and understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Hexamethylbenzene: An aromatic compound with a similar methyl-substituted structure.
Hexamethyltrisiloxane: A compound with a similar hexamethyl structure but different functional groups.
Uniqueness
3,3,3’,3’,5,5’-Hexamethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is unique due to its spiro structure, which imparts distinct chemical and physical properties. This makes it different from other hexamethyl-substituted compounds, providing unique reactivity and stability.
Properties
CAS No. |
62015-09-2 |
|---|---|
Molecular Formula |
C23H28 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[2H-indene] |
InChI |
InChI=1S/C23H28/c1-15-7-9-17-19(11-15)21(3,4)13-23(17)14-22(5,6)20-12-16(2)8-10-18(20)23/h7-12H,13-14H2,1-6H3 |
InChI Key |
KIBUJSGWXOCLIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CC2(C)C)CC(C4=C3C=CC(=C4)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Methylpyridin-2-yl)sulfanyl]-4,6-diphenylpyridine](/img/structure/B14537613.png)
![Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] decanedioate](/img/structure/B14537614.png)
![Methyl 2-[(trimethylsilyl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B14537617.png)
![1-[(3-Phenylthiophen-2-yl)methyl]pyrrolidine](/img/structure/B14537624.png)
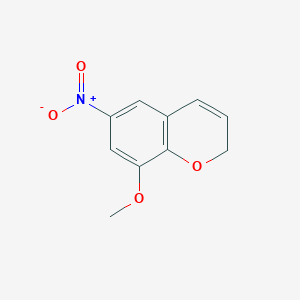
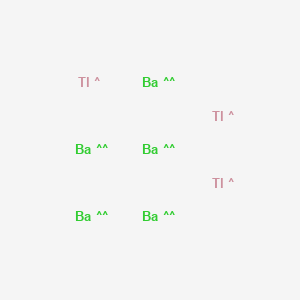
![2H-1-Benzopyran, 6-chloro-4-[[(4-methoxyphenyl)sulfonyl]methyl]-](/img/structure/B14537634.png)
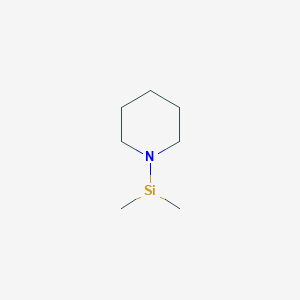
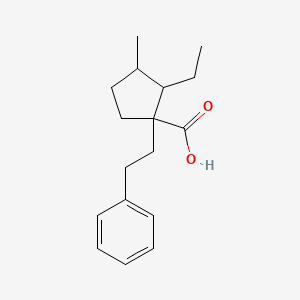
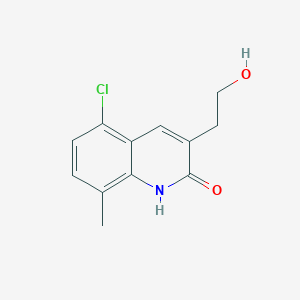
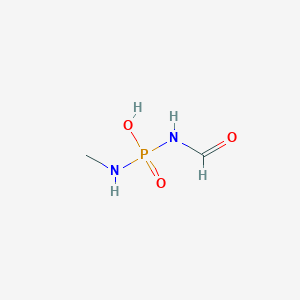
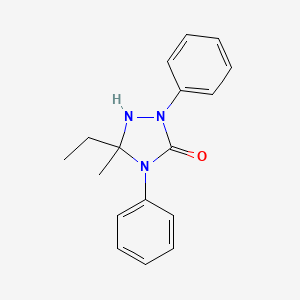
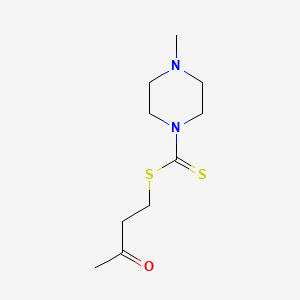
![[(E)-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]amino]urea](/img/structure/B14537670.png)
